- Discovery of S-Nitrosoglutathione Reductase Inhibitors: Potential Agents for the Treatment of Asthma and Other Inflammatory DiseasesACS Medicinal Chemistry Letters, 2011, 2(5), 402-406,
Cas no 89368-12-7 (1-(4-bromo-2-methoxyphenyl)ethan-1-one)

89368-12-7 structure
اسم المنتج:1-(4-bromo-2-methoxyphenyl)ethan-1-one
كاس عدد:89368-12-7
وسط:C9H9BrO2
ميغاواط:229.070562124252
MDL:MFCD11848490
CID:603065
PubChem ID:11218448
1-(4-bromo-2-methoxyphenyl)ethan-1-one الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 1-(4-Bromo-2-methoxyphenyl)ethanone
- 1-?(4-?bromo-?2-?methoxyphenyl)?Ethanone
- Ethanone, 1-(4-bromo-2-methoxyphenyl)-
- 4'-bromo-2'-methoxyacetophenone
- 1-(4-Bromo-2-methoxy-phenyl)-ethanone
- 1-(4-bromo-2-methoxyphenyl)ethan-1-one
- 4-bromo-2-methoxyacetophenone
- 2'-Methoxy-4'-bromoacetophenone
- KYZHKXMHJFOQPM-UHFFFAOYSA-N
- 4770AC
- NE60188
- SY032008
- 1-(4-Bromo-2-methoxyphenyl)-1-ethanone
- AK104826
- 1-[4
- 1-(4-Bromo-2-methoxyphenyl)ethanone (ACI)
- MFCD11848490
- DA-31739
- 89368-12-7
- CL9346
- SCHEMBL1824265
- AKOS016007971
- CS-W019337
- DTXSID30459103
- EN300-160131
- 1-[4-bromo-2-(methyloxy)phenyl]ethanone
- AS-46304
- 4 inverted exclamation mark -Bromo-2 inverted exclamation mark -methoxyacetophenone
-
- MDL: MFCD11848490
- نواة داخلي: 1S/C9H9BrO2/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-5H,1-2H3
- مفتاح Inchi: KYZHKXMHJFOQPM-UHFFFAOYSA-N
- ابتسامات: O=C(C)C1C(OC)=CC(Br)=CC=1
حساب السمة
- نوعية دقيقة: 227.97900
- النظائر كتلة واحدة: 227.97859g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 2
- عدد الذرات الثقيلة: 12
- تدوير ملزمة العد: 2
- تعقيدات: 170
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 26.3
- إكسلوغ 3: 2.5
الخصائص التجريبية
- اللون / الشكل: No data avaiable
- كثيف: 1.4±0.1 g/cm3
- نقطة انصهار: No data available
- نقطة الغليان: 292.8±25.0 °C at 760 mmHg
- نقطة الوميض: 130.9±23.2 °C
- بسا: 26.30000
- لوغب: 2.66030
- ضغط البخار: 0.0±0.6 mmHg at 25°C
1-(4-bromo-2-methoxyphenyl)ethan-1-one أمن المعلومات
- إشارة عشوائية:warning
- وصف الخطر: H303+H313+H333
-
تحذير:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - رقم نقل البضائع الخطرة:3261
- تعليمات السلامة: H303+H313+H333
- مجموعة التعبئة:Ⅲ
- ظروف التخزين:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- مستوى الخطر:8
1-(4-bromo-2-methoxyphenyl)ethan-1-one بيانات الجمارك
- رمز النظام المنسق:2914700090
- بيانات الجمارك:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
1-(4-bromo-2-methoxyphenyl)ethan-1-one الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B59090-25g |
1-(4-Bromo-2-methoxyphenyl)ethanone |
89368-12-7 | 98% | 25g |
¥3202.0 | 2022-04-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B59090-250mg |
1-(4-Bromo-2-methoxyphenyl)ethanone |
89368-12-7 | 98% | 250mg |
¥154.0 | 2022-04-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1554-1G |
1-(4-bromo-2-methoxyphenyl)ethan-1-one |
89368-12-7 | 95% | 1g |
¥ 310.00 | 2023-04-13 | |
eNovation Chemicals LLC | D458061-1g |
1-(4-Bromo-2-methoxyphenyl)ethanone |
89368-12-7 | 97% | 1g |
$130 | 2024-05-23 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PS994-200mg |
1-(4-bromo-2-methoxyphenyl)ethan-1-one |
89368-12-7 | 98% | 200mg |
112.0CNY | 2021-08-04 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B59090-1g |
1-(4-Bromo-2-methoxyphenyl)ethanone |
89368-12-7 | 98% | 1g |
¥298.0 | 2022-04-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B59090-100mg |
1-(4-Bromo-2-methoxyphenyl)ethanone |
89368-12-7 | 98% | 100mg |
¥87.0 | 2022-04-28 | |
TRC | B696815-100mg |
1-(4-Bromo-2-methoxyphenyl)ethanone |
89368-12-7 | 100mg |
$ 64.00 | 2023-04-18 | ||
Chemenu | CM244116-5g |
1-(4-Bromo-2-methoxyphenyl)ethanone |
89368-12-7 | 95+% | 5g |
$252 | 2021-06-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1554-10G |
1-(4-bromo-2-methoxyphenyl)ethan-1-one |
89368-12-7 | 95% | 10g |
¥ 1,557.00 | 2023-04-13 |
1-(4-bromo-2-methoxyphenyl)ethan-1-one طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, rt
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Aluminum chloride ; 2 h, 160 °C
1.2 Reagents: Potassium carbonate Solvents: Acetone ; 30 min, 50 °C
1.3 50 °C
1.2 Reagents: Potassium carbonate Solvents: Acetone ; 30 min, 50 °C
1.3 50 °C
المراجع
- Design, synthesis and biological evaluation of biphenyl urea derivatives as novel VEGFR-2 inhibitorsMedChemComm, 2013, 4(11), 1434-1438,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: N-Bromosuccinimide Catalysts: Hydrochloric acid Solvents: Acetone , Water
المراجع
- Hydrochloric acid catalysis of N-bromosuccinimide (NBS) mediated nuclear aromatic brominations in acetoneSynthetic Communications, 2000, 30(12), 2091-2098,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt
المراجع
- Discovery of potent macrocyclic HCV NS5A inhibitorsBioorganic & Medicinal Chemistry Letters, 2016, 26(15), 3793-3799,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 30 min, 50 °C
1.2 50 °C
1.2 50 °C
المراجع
- Biphenyl derivatives incorporating urea unit as novel VEGFR-2 inhibitors: Design, synthesis and biological evaluationBioorganic & Medicinal Chemistry, 2014, 22(1), 277-284,
1-(4-bromo-2-methoxyphenyl)ethan-1-one Raw materials
1-(4-bromo-2-methoxyphenyl)ethan-1-one Preparation Products
1-(4-bromo-2-methoxyphenyl)ethan-1-one الوثائق ذات الصلة
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
-
5. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
89368-12-7 (1-(4-bromo-2-methoxyphenyl)ethan-1-one) منتجات ذات صلة
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
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- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:89368-12-7)1-(4-bromo-2-methoxyphenyl)ethan-1-one

نقاء:99%/99%
كمية:25g/100g
الأسعار ($):212.0/698.0